molecular formula C11H21N3O3 B14897897 2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide

2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide

Cat. No.: B14897897
M. Wt: 243.30 g/mol
InChI Key: JLWYMDOHKVUHHP-UHFFFAOYSA-N
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Description

2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide is a chemical compound with a molecular formula of C10H20N2O3 It is characterized by the presence of a piperidine ring substituted with a hydroxyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide typically involves the following steps:

    Formation of 4-hydroxypiperidine: This can be achieved through the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride.

    Acylation: The hydroxyl group of 4-hydroxypiperidine is then acylated with chloroacetyl chloride to form 2-(4-hydroxypiperidin-1-yl)acetamide.

    Carbamoylation: Finally, the acetamide derivative is reacted with propyl isocyanate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-oxopiperidin-1-yl)-N-(propylcarbamoyl)acetamide.

    Reduction: Formation of 2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)ethylamine.

    Substitution: Formation of 2-(4-halopiperidin-1-yl)-N-(propylcarbamoyl)acetamide.

Scientific Research Applications

2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group and the acetamide moiety can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties and affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxypiperidin-1-yl)acetamide: Similar structure but lacks the propylcarbamoyl group.

    2-(4-hydroxypiperidin-1-yl)propanoic acid: Contains a carboxylic acid group instead of an acetamide group.

Uniqueness

2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide is unique due to the presence of both the hydroxyl and propylcarbamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile interactions with various molecular targets, making it valuable in research and industrial applications.

Properties

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide

InChI

InChI=1S/C11H21N3O3/c1-2-5-12-11(17)13-10(16)8-14-6-3-9(15)4-7-14/h9,15H,2-8H2,1H3,(H2,12,13,16,17)

InChI Key

JLWYMDOHKVUHHP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC(=O)CN1CCC(CC1)O

Origin of Product

United States

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